molecular formula C15H13NO3S2 B3012550 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide CAS No. 2034330-30-6

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B3012550
CAS No.: 2034330-30-6
M. Wt: 319.39
InChI Key: ZANAUTOKVZITBX-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and carboxamide groups. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential therapeutic properties and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling through a series of reactions involving hydroxylation and amide formation. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and purification techniques is essential to ensure the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a critical role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.

    Medicine: The compound has potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: It is utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan and thiophene derivatives, such as:

  • 2-furylcarbinol
  • 3-thiophenecarboxylic acid
  • 2-thiophenemethanol

Uniqueness

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide stands out due to its unique combination of furan, thiophene, and carboxamide groups, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications that are not observed in simpler analogs.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S2/c17-14(11-3-6-20-8-11)16-10-15(18,12-4-7-21-9-12)13-2-1-5-19-13/h1-9,18H,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANAUTOKVZITBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CSC=C2)(C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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